{(2E)-4-oxo-2-[(2E)-(4-propoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid
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Overview
Description
2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a hydrazone linkage, and a propoxyphenyl group
Preparation Methods
The synthesis of 2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Hydrazone Formation: The thiazolidine intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.
Introduction of the Propoxyphenyl Group: This step involves the reaction of the hydrazone intermediate with a propoxyphenyl aldehyde under acidic or basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone or thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone linkage or the thiazolidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound’s interactions with biological molecules and its effects on cellular processes are of interest for understanding its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID include other thiazolidine derivatives and hydrazone-containing compounds. These compounds may share some structural features and chemical properties but differ in their specific substituents and overall structure. The uniqueness of 2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID lies in its combination of a thiazolidine ring, hydrazone linkage, and propoxyphenyl group, which confer distinct chemical and biological properties.
Biological Activity
The compound {(2E)-4-oxo-2-[(2E)-(4-propoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring fused with an acetic acid moiety and a hydrazine linkage, which is crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of thiazolidinone derivatives often involves interactions with specific enzymes and receptors. The proposed mechanisms include:
- Aldose Reductase Inhibition : Similar compounds have been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. This inhibition is crucial as it helps in reducing sorbitol accumulation in diabetic tissues .
- Antimicrobial Activity : Thiazolidinones have demonstrated antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .
Biological Activity Overview
The following table summarizes key biological activities associated with thiazolidinone derivatives, including the target compound:
Case Studies
- Aldose Reductase Inhibition Study : A study evaluated various thiazolidinone derivatives for their ability to inhibit ALR2. The compound demonstrated significant inhibition compared to standard drugs like epalrestat, highlighting its potential as a therapeutic agent for diabetes-related complications .
- Antibacterial Efficacy : Research on a series of thiazolidinones revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µM against Staphylococcus aureus and Enterococcus faecalis. Notably, one derivative showed superior activity compared to gentamicin, a commonly used antibiotic .
- Molecular Docking Studies : Computational studies have identified key interactions between the compound and the active site of aldose reductase, suggesting that modifications to the structure could enhance binding affinity and selectivity .
Properties
Molecular Formula |
C15H17N3O4S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-(4-propoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C15H17N3O4S/c1-2-7-22-11-5-3-10(4-6-11)9-16-18-15-17-14(21)12(23-15)8-13(19)20/h3-6,9,12H,2,7-8H2,1H3,(H,19,20)(H,17,18,21)/b16-9+ |
InChI Key |
DWKGYZQXZUGGDM-CXUHLZMHSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O |
Origin of Product |
United States |
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